

Phenyl Nitrite: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Phenyl nitrite

Cat. No.: B14694339

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **phenyl nitrite**, including its chemical identifiers, physical and chemical properties, synthesis, reactivity, and potential biological significance. The information is intended for professionals in research and development who require a thorough understanding of this compound.

Chemical Identifiers and Physical Properties

Phenyl nitrite is an organic compound with the chemical formula $C_6H_5NO_2$. It is the ester of phenol and nitrous acid. The following tables summarize its key identifiers and computed physical properties.

Table 1: Chemical Identifiers for **Phenyl Nitrite**[\[1\]](#)

Identifier	Value
CAS Number	34207-39-1
PubChem CID	13074983
IUPAC Name	phenyl nitrite
Molecular Formula	C ₆ H ₅ NO ₂
InChI	InChI=1S/C6H5NO2/c8-7-9-6-4-2-1-3-5-6/h1-5H
InChIKey	HTIXSIBTBVYVJHX-UHFFFAOYSA-N
SMILES	<chem>C1=CC=C(C=C1)ON=O</chem>
Synonyms	Phenylnitroso oxide, Nitrous acid phenyl ester

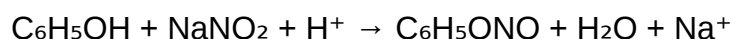
Table 2: Computed Physical and Chemical Properties of **Phenyl Nitrite**[\[1\]](#)

Property	Value
Molecular Weight	123.11 g/mol
Exact Mass	123.032028402 Da
XLogP3-AA	1.6
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1
Topological Polar Surface Area	38.7 Å ²
Heavy Atom Count	9
Complexity	89.1

Synthesis of Phenyl Nitrite: An Experimental Protocol

A detailed, verified experimental protocol for the synthesis of **phenyl nitrite** is not readily available in the reviewed literature. However, based on general methods for the synthesis of alkyl and aryl nitrites, a plausible method involves the reaction of phenol with a nitrosating agent, such as sodium nitrite, under acidic conditions. The following is a representative, theoretical protocol.

Reaction Scheme:



Materials:

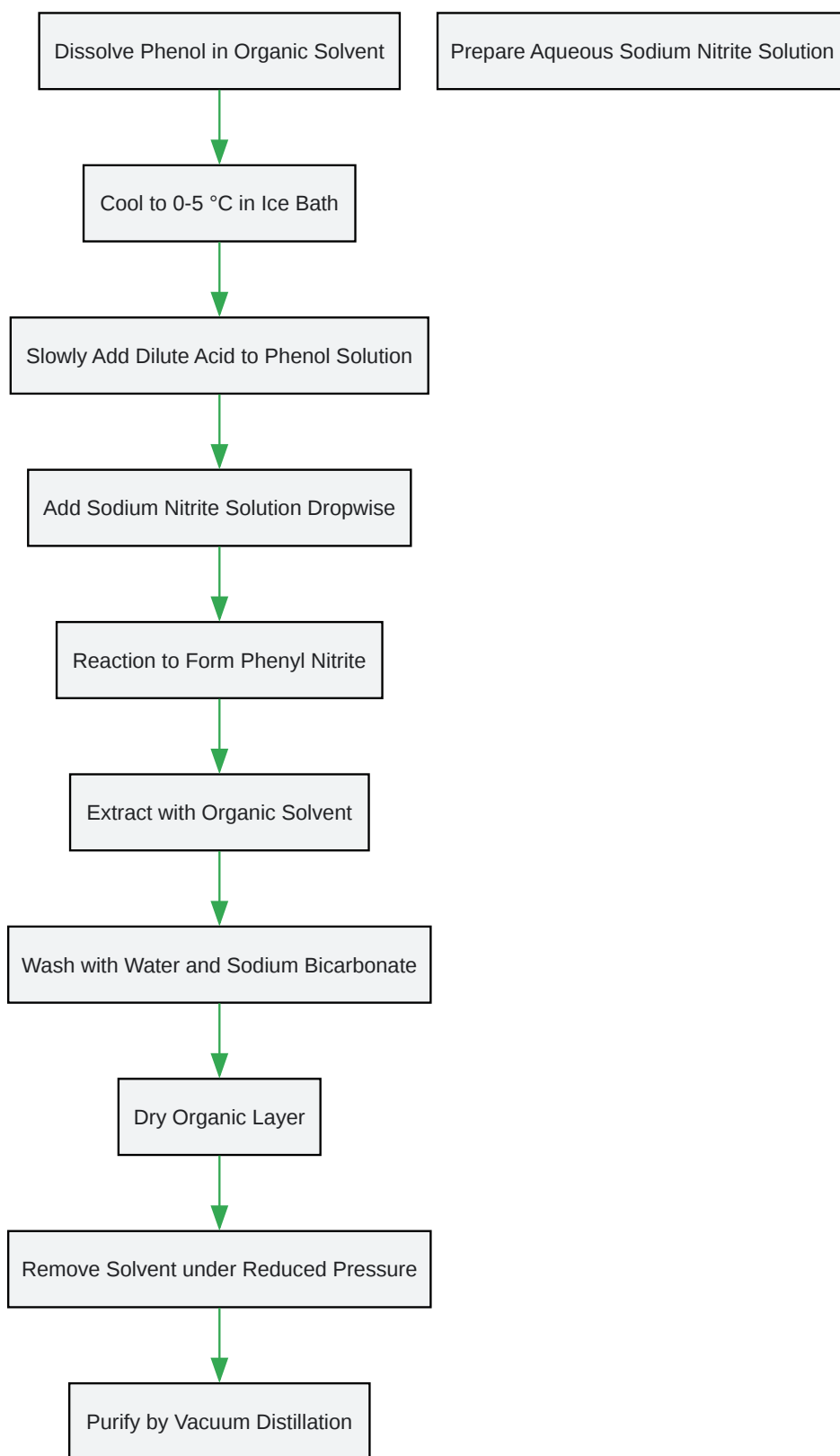
- Phenol ($\text{C}_6\text{H}_5\text{OH}$)
- Sodium nitrite (NaNO_2)
- Dilute sulfuric acid (H_2SO_4) or hydrochloric acid (HCl)
- Diethyl ether or other suitable organic solvent
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Ice bath
- Separatory funnel
- Round-bottom flask
- Magnetic stirrer and stir bar

Procedure:

- **Dissolution of Phenol:** Dissolve a known quantity of phenol in a suitable organic solvent (e.g., diethyl ether) in a round-bottom flask.
- **Cooling:** Cool the flask in an ice bath to 0-5 °C with continuous stirring.

- Preparation of Nitrite Solution: In a separate beaker, prepare an aqueous solution of sodium nitrite.
- Acidification and Reaction: Slowly add the dilute acid to the stirred phenol solution. Following this, add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. The in situ formation of nitrous acid (HNO_2) will react with the phenol to form **phenyl nitrite**.
- Extraction: After the addition is complete, continue stirring for a designated period (e.g., 30-60 minutes). Transfer the reaction mixture to a separatory funnel. Wash the organic layer with cold water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
- Drying and Isolation: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.
- Solvent Removal: Remove the solvent under reduced pressure to yield crude **phenyl nitrite**.
- Purification: The product may be further purified by distillation under reduced pressure.

Logical Workflow for **Phenyl Nitrite** Synthesis



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Caption: A logical workflow for the proposed synthesis of **phenyl nitrite**.

Reactivity and Reaction Mechanisms

The reactivity of **phenyl nitrite** is influenced by the O-N bond and the aromatic ring. It can participate in reactions involving the nitroso group and electrophilic substitution on the phenyl ring.

The reaction of phenols with nitrous acid or nitrogen dioxide is known to produce nitrophenols. [2] This suggests that **phenyl nitrite** may undergo rearrangement or further reaction to yield nitrated aromatic compounds. The reaction mechanism can be pH-dependent. Under acidic conditions, the reaction between phenol and nitrous acid is initiated, while under basic conditions, an electron transfer from the phenoxy anion to nitrogen dioxide can occur.[2]

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, MS) for **phenyl nitrite** is not available in the cited literature. However, the expected spectral characteristics can be predicted based on its structure.

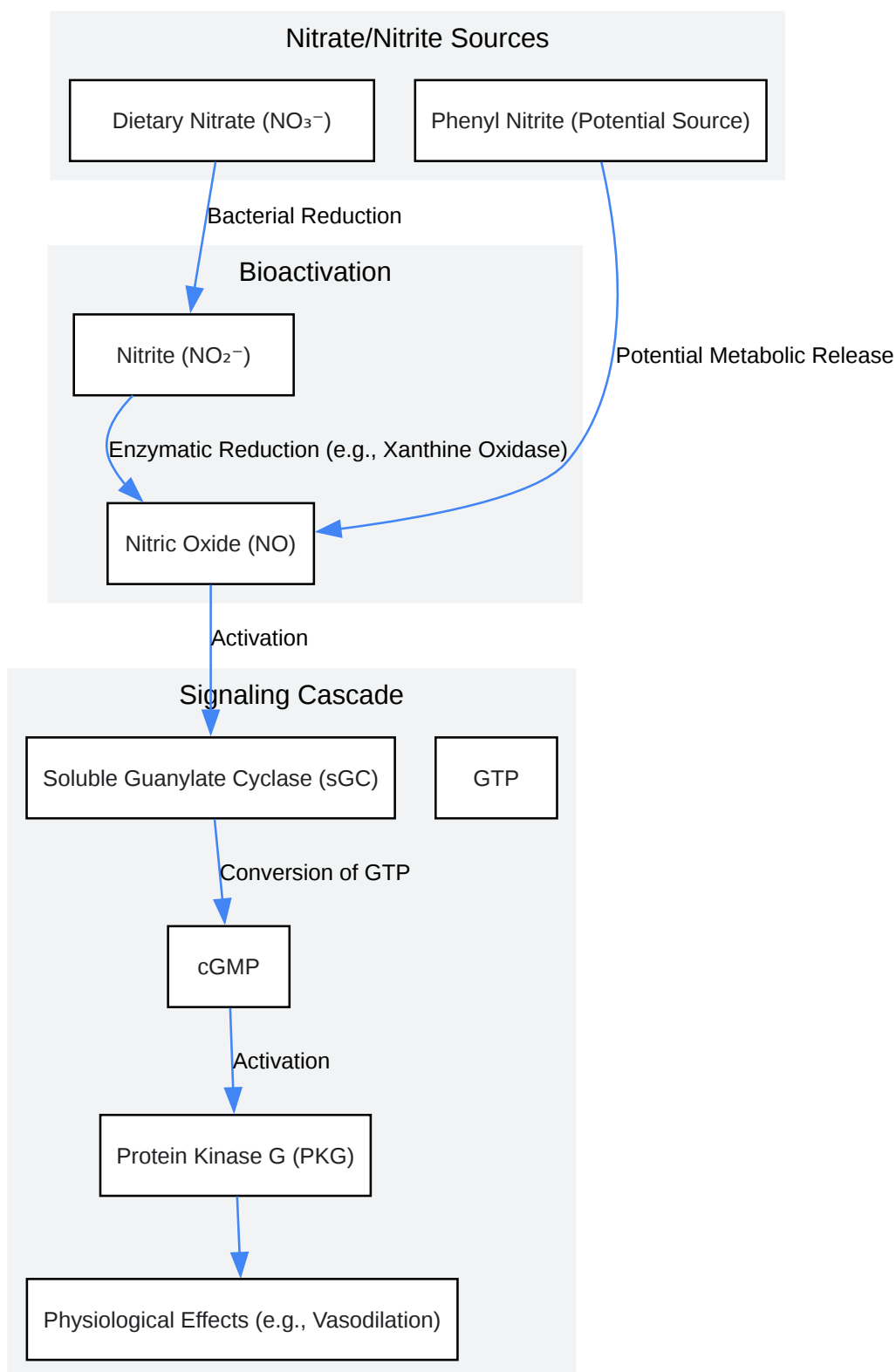
- ¹H NMR: Signals corresponding to the aromatic protons would be expected in the range of 7.0-8.0 ppm. The integration of these signals would correspond to 5 protons.
- ¹³C NMR: Signals for the aromatic carbons would appear in the aromatic region of the spectrum (approximately 110-160 ppm).
- IR Spectroscopy: Characteristic absorption bands would be expected for the N=O stretch (typically around 1650-1680 cm⁻¹) and the C-O stretch.
- Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of **phenyl nitrite** (123.11 g/mol).

Potential Biological Activity and Signaling Pathways

While there is no direct evidence of signaling pathways involving **phenyl nitrite**, its structure suggests a potential role as a nitric oxide (NO) donor, similar to other organic nitrites. The bioactivation of inorganic nitrite to NO is a crucial physiological signaling pathway.[3][4][5] This "nitrate-nitrite-NO" pathway is involved in processes such as vasodilation and cytoprotection.[3][4]

It is plausible that **phenyl nitrite** could be metabolized in vivo to release NO, thereby activating downstream signaling cascades. The primary target of NO is soluble guanylate cyclase (sGC), which, upon activation, produces cyclic guanosine monophosphate (cGMP), a second messenger that mediates many of the physiological effects of NO.

The Nitrate-Nitrite-NO Signaling Pathway



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Caption: The nitrate-nitrite-NO signaling pathway, a potential mechanism for **phenyl nitrite**'s biological activity.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **phenyl nitrite** was not found. Therefore, it should be handled with the same precautions as other potentially hazardous organic nitrites and aromatic compounds.

General Safety Precautions:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- **Ventilation:** Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
- **Handling:** Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.
- **Storage:** Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

Given the lack of specific toxicity data, **phenyl nitrite** should be treated as a substance of unknown toxicity.

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References

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